tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate

描述

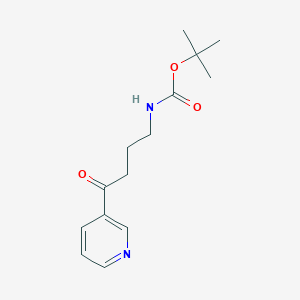

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate is a carbamate-protected amine derivative featuring a pyridine moiety. Its structure comprises a tert-butoxycarbonyl (Boc) group attached to a butyl chain terminating in a ketone (4-oxo) and a pyridin-3-yl substituent. The Boc group serves as a protective moiety for amines, enabling selective reactions at other functional sites .

属性

IUPAC Name |

tert-butyl N-(4-oxo-4-pyridin-3-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-12(17)11-6-4-8-15-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFKUOAJCTSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743251 | |

| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134327-87-9 | |

| Record name | 1,1-Dimethylethyl N-[4-oxo-4-(3-pyridinyl)butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, and the process can be conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed cross-coupling reaction makes it suitable for industrial applications.

化学反应分析

Types of Reactions

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Anticancer Activity

Research indicates that compounds containing pyridine derivatives exhibit significant anticancer properties. The pyridine ring in tert-butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate may enhance its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that it may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology . This activity could position this compound as a candidate for further development in neurodegenerative disease therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the pyridine ring and carbamate group. The synthetic routes often include:

- Formation of the Pyridine Ring : Utilizing starting materials such as 3-pyridinol, which can be modified through various chemical reactions to introduce functional groups.

- Carbamate Formation : Reacting the resultant intermediate with tert-butyl chloroformate to yield the final carbamate product.

These synthetic strategies are crucial for optimizing yields and purity, which directly affect the biological activity of the compound.

In Vitro Studies

In vitro assays have demonstrated that this compound can reduce oxidative stress markers in neuronal cells treated with amyloid-beta peptides. For instance, a study reported reductions in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation when treated with this compound compared to controls .

In Vivo Models

Animal studies are essential for assessing the efficacy and safety of new compounds. Preliminary in vivo experiments using models of Alzheimer's disease have shown that administration of this compound leads to improvements in cognitive function as measured by behavioral tests . These findings support its potential use as a therapeutic agent.

作用机制

The mechanism of action of tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The overall effect of the compound depends on the specific molecular pathways it targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate is compared with structurally analogous carbamate derivatives and pyridine-containing compounds.

Structural Analogues

2.1.1 tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate

- Structure : Features a bicyclo[2.2.2]octane core, a pyrrolo[2,3-b]pyridine substituent, and a triisopropylsilyl (TIPS) protective group.

- Key Differences: The bicyclo framework introduces steric hindrance and rigidity, contrasting with the linear butyl chain in the query compound. The pyrrolo[2,3-b]pyridine moiety (vs.

- Applications : Used in kinase inhibitor synthesis, leveraging the bicyclo system for target binding .

2.1.2 tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate

- Structure : Contains a cyclobutyl ring, a β-hydroxy ketone, and a free amine.

- Key Differences :

- The cyclobutyl group introduces ring strain, increasing reactivity compared to the unstrained pyridin-3-yl group.

- The β-hydroxy ketone enables chelation or hydrogen bonding, absent in the query compound’s simpler ketone.

- Applications: Potential for metal-catalyzed reactions or peptidomimetic synthesis .

2.1.3 tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Structure : Substituted pyridine with hydroxyl and methoxy groups.

- Key Differences :

- Electron-donating hydroxyl and methoxy groups increase pyridine’s electron density, altering nucleophilicity.

- The methylene linker (vs. butyl chain) reduces conformational flexibility.

- Applications : Intermediate for antiviral or anti-inflammatory agents .

Physicochemical Properties

生物活性

Chemical Identity

- Common Name: tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate

- CAS Number: 1134327-87-9

- Molecular Formula: C₁₄H₂₀N₂O₃

- Molecular Weight: 264.32 g/mol

- Structural Characteristics: The compound features a pyridine ring, which is significant in biological interactions.

The biological activity of this compound is primarily associated with its role as an inhibitor in various biochemical pathways. Compounds containing pyridine rings are known for their ability to interact with biological targets, including enzymes and receptors.

-

Enzyme Inhibition:

- The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to acetyl-CoA carboxylase (ACC), a target for antibiotic development. Research indicates that structural modifications can enhance selectivity and potency against bacterial strains by inhibiting ACC selectively .

- Antimicrobial Activity:

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of related compounds, it was found that specific structural modifications could lead to enhanced activity against resistant bacterial strains. The study employed checkerboard assays to evaluate the synergistic effects of the compound when used in conjunction with efflux pump inhibitors like PMBN. Results indicated additive effects, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria .

Study 2: Pharmacological Investigations

Research focusing on the pharmacological profile of pyridine-containing compounds highlighted their role in drug discovery. The compound's structure allows it to act as a scaffold for developing drugs targeting neurological disorders and cancer therapies. The ability to modify the compound's structure while retaining biological activity makes it a valuable candidate for further investigation in drug design .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Compound A | Antibacterial | Effective against E. coli with MIC values significantly lower than controls |

| Compound B | Anticancer | Induced apoptosis in cancer cell lines without affecting non-tumorigenic cells |

| This compound | Potentially antibacterial and anticancer | Shows promise as an ACC inhibitor; further studies required |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via carbamate protection of the primary amine group in a multi-step reaction. A common approach involves coupling pyridin-3-ylbutanone with tert-butyl carbamate under reductive amination conditions, followed by oxidation to introduce the 4-oxo group . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and LC-MS to detect residual solvents or byproducts .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Key characterization methods include:

- ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet, 9H), pyridine protons (δ 7.3–8.6 ppm, multiplet), and the carbamate NH (δ ~5.2 ppm, broad) .

- IR : Stretching vibrations for C=O (carbamate: ~1690–1710 cm⁻¹; ketone: ~1720 cm⁻¹) and NH (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~293) to confirm molecular weight .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : While specific hazards for this compound are not fully documented, analogous carbamates require:

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- PPE : Nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respirators (e.g., NIOSH P95) .

- Storage : In airtight containers at 2–8°C, protected from light and moisture. Avoid strong acids/bases to prevent carbamate cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butyl carbamates under varying pH conditions?

- Methodological Answer : Stability studies should be conducted via:

- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation by HPLC and identify products via LC-MS/MS. For example, acidic conditions (pH <3) may hydrolyze the carbamate to release CO₂ and the amine .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model shelf-life under different conditions .

Q. What strategies optimize regioselectivity in derivatizing the pyridine ring of this compound?

- Methodological Answer : Regioselective functionalization can be achieved via:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine C-H position adjacent to the electron-withdrawing ketone group, followed by electrophilic quenching (e.g., iodomethane) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at the 4-position of the pyridine ring .

Q. How can researchers assess the compound’s potential as a protease inhibitor scaffold in drug discovery?

- Methodological Answer :

- Enzyme Assays : Test inhibition against target proteases (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Calculate IC₅₀ values via dose-response curves .

- Molecular Docking : Simulate binding interactions using software like AutoDock Vina. Focus on hydrogen bonding between the carbamate NH and protease catalytic residues (e.g., Ser195 in chymotrypsin) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess oxidative degradation via CYP450 enzymes .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar carbamates lack consensus on acute toxicity?

- Methodological Answer : Discrepancies arise due to:

- Varied Substituents : The pyridin-3-yl and 4-oxobutyl groups may alter bioavailability compared to chlorophenyl or fluorinated analogs .

- Testing Protocols : Acute oral toxicity (LD₅₀) in rodents ranges from 300–2000 mg/kg for carbamates, depending on functional groups. Researchers should conduct in-house assays (OECD 423 guidelines) for accurate risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。